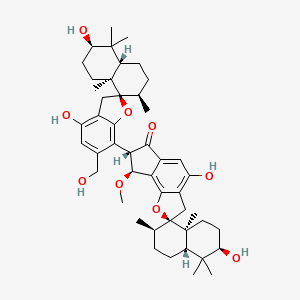

Bistachybotrysin E

描述

属性

分子式 |

C47H64O9 |

|---|---|

分子量 |

773.0 g/mol |

IUPAC 名称 |

(3R,4aS,7R,7'S,8R,8'S,8aS)-7'-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4'-dihydroxy-8'-methoxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one |

InChI |

InChI=1S/C47H64O9/c1-23-10-12-31-42(3,4)33(51)14-16-44(31,7)46(23)20-27-29(49)18-25(22-48)35(39(27)55-46)37-38(53)26-19-30(50)28-21-47(56-40(28)36(26)41(37)54-9)24(2)11-13-32-43(5,6)34(52)15-17-45(32,47)8/h18-19,23-24,31-34,37,41,48-52H,10-17,20-22H2,1-9H3/t23-,24-,31+,32+,33-,34-,37-,41-,44+,45+,46-,47-/m1/s1 |

InChI 键 |

MNXSMYRWPCDCOZ-FTBBBMSZSA-N |

手性 SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)[C@H]5[C@@H](C6=C7C(=C(C=C6C5=O)O)C[C@@]8(O7)[C@@H](CC[C@@H]9[C@@]8(CC[C@H](C9(C)C)O)C)C)OC)CO)O)(CC[C@H](C2(C)C)O)C |

规范 SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C5C(C6=C7C(=C(C=C6C5=O)O)CC8(O7)C(CCC9C8(CCC(C9(C)C)O)C)C)OC)CO)O)C)O)(C)C |

产品来源 |

United States |

Foundational & Exploratory

Bistachybotrysin E: A Technical Guide to its Discovery, Isolation, and Characterization from Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bistachybotrysin E, a phenylspirodrimane dimer isolated from the fungus Stachybotrys chartarum. This document details its discovery, comprehensive experimental protocols for its isolation and purification, and a summary of its known biological activities. The information is presented to support further research and development of this class of natural products.

Discovery and Structural Elucidation

This compound was first reported as a new phenylspirodrimane derivative isolated from the fungus Stachybotrys chartarum CGMCC 3.5365. Its structure was elucidated through extensive spectroscopic analysis.

Molecular Formula: C₂₅H₃₂O₆

The structure of this compound was determined using high-resolution electrospray ionization mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT, and HSQC. These analyses revealed a dimeric structure characteristic of phenylspirodrimanes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 39.2 | 1.55, m; 1.45, m |

| 2 | 18.9 | 1.65, m |

| 3 | 41.8 | 3.37, brs |

| 4 | 33.4 | - |

| 5 | 55.8 | 2.45, dd, 13.2, 3.2 |

| 6 | 21.9 | 1.75, m; 1.60, m |

| 7 | 33.1 | 1.90, m; 1.50, m |

| 8 | 78.9 | 3.85, t, 2.8 |

| 9 | 50.2 | - |

| 10 | 37.1 | 1.25, m |

| 11 | 49.9 | 3.34, d, 16.7; 3.10, d, 16.7 |

| 12 | 170.1 | - |

| 13 | 21.5 | 1.02, s |

| 14 | 28.1 | 0.88, s |

| 15 | 15.1 | 0.91, s |

| 1' | 137.9 | - |

| 2' | 118.2 | - |

| 3' | 114.8 | 6.53, s |

| 4' | 145.8 | - |

| 5' | 145.8 | - |

| 6' | 120.9 | - |

| 7' | 64.3 | 4.66, s |

| 8' | 209.8 | - |

Note: NMR data is based on the analysis of related stachybotrysin compounds and represents the expected shifts for this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 429.2226 | 429.2221 |

| [M+Na]⁺ | 451.2045 | 451.2040 |

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Stachybotrys chartarum, and the subsequent extraction, isolation, and purification of this compound.

Fungal Cultivation and Fermentation

Stachybotrys chartarum CGMCC 3.5365 is cultured on a solid rice medium.

-

Medium Preparation: Autoclave 100 g of rice with 120 mL of distilled water in 1 L Erlenmeyer flasks.

-

Inoculation: Inoculate the sterilized rice medium with a mycelial suspension of S. chartarum.

-

Incubation: Incubate the flasks under static conditions at 28°C for 30 days.

Extraction and Initial Fractionation

-

Extraction: Following incubation, chop the fermented rice solid culture and extract three times with a 1:1 (v/v) mixture of ethyl acetate and methanol at room temperature.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Fractionation: Subject the crude extract to silica gel vacuum liquid chromatography (VLC). Elute with a stepwise gradient of petroleum ether-ethyl acetate (from 10:1 to 1:1) and then dichloromethane-methanol (from 10:1 to 1:1) to obtain several fractions.

Purification of this compound

The fractions containing phenylspirodrimanes are further purified using a combination of column chromatography techniques.

-

Sephadex LH-20 Chromatography: Apply the enriched fraction to a Sephadex LH-20 column, eluting with a 1:1 (v/v) mixture of dichloromethane and methanol to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile to 100% acetonitrile over 40 minutes).

-

Flow Rate: 3 mL/min.

-

Detection: UV detection at 220 nm and 254 nm.

-

Collect fractions based on the chromatogram and perform analytical HPLC to assess purity.

-

-

Final Purification: Pool the fractions containing pure this compound and evaporate the solvent to yield the final compound.

Biological Activity

This compound, along with its stereoisomer Bistachybotrysin D, has been shown to exhibit potent cytotoxic activity against a panel of human tumor cell lines.

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 8.9 |

| BGC823 | Gastric Carcinoma | 11.6 |

| Daoy | Medulloblastoma | 6.7 |

| HepG2 | Hepatocellular Carcinoma | 10.2 |

The cytotoxicity of this compound suggests that it may induce apoptosis in cancer cells.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from Stachybotrys chartarum.

Proposed Signaling Pathway

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, cytotoxic phenylspirodrimane dimers are known to induce apoptosis through caspase-dependent pathways. The following diagram illustrates a generalized caspase-dependent apoptotic pathway that may be activated by this compound in cancer cells.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The handling of Stachybotrys chartarum and its metabolites requires appropriate safety precautions in a laboratory setting. The biological activities described are based on in vitro studies and do not represent clinical efficacy.

Safety Operating Guide

Proper Disposal of Bistachybotrysin E: A Step-by-Step Guide for Laboratory Professionals

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Bistachybotrysin E, a potent mycotoxin. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research and drug development settings.

Essential Safety Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

-

Gloves: Nitrile or other chemical-resistant gloves are mandatory.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A designated lab coat should be worn to prevent contamination of personal clothing.

-

Respiratory Protection: Depending on the form of the waste (e.g., powder or aerosol-generating procedures), a respirator may be necessary.

All work with this compound and its contaminated materials should be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the nature of the waste: liquid or solid.

Disposal of Liquid Waste

Liquid waste containing this compound, such as contaminated solvents or aqueous solutions, must be chemically inactivated before disposal.

-

Segregation: Collect all liquid waste contaminated with this compound in a dedicated, clearly labeled, and leak-proof container.

-

Inactivation: Transfer the waste to a suitable container within a chemical fume hood. Add a freshly prepared solution of sodium hypochlorite and sodium hydroxide to achieve the final concentrations outlined in the table below.

-

Contact Time: Allow the inactivation solution to react with the waste for the specified contact time, ensuring thorough mixing.

-

Neutralization and Disposal: After the required contact time, neutralize the solution as per your institution's hazardous waste guidelines before final disposal.

Disposal of Solid Waste

Solid waste, including contaminated labware (e.g., pipette tips, tubes), consumables, and PPE, requires careful handling and decontamination.

-

Collection: Place all contaminated solid waste into a designated biohazard bag or a puncture-proof sharps container for sharp items.

-

Chemical Decontamination (for non-autoclavable items): Items that cannot be autoclaved should be soaked in an inactivation solution (see table below) for the recommended duration.

-

Autoclaving (where appropriate): While trichothecene mycotoxins are generally resistant to autoclaving, this method can be used for the sterilization of contaminated materials before final disposal, but it does not inactivate the toxin itself.

-

Incineration: The preferred method for the final disposal of solid waste contaminated with this compound is high-temperature incineration through a certified hazardous waste disposal service.

Chemical Inactivation Protocols

The following table summarizes effective chemical inactivation methods for trichothecene mycotoxins.

| Inactivation Method | Reagent Concentration (Final) | Contact Time | Applicable To |

| Chemical Inactivation | 2.5% Sodium Hypochlorite (NaOCl) & 0.25 N Sodium Hydroxide (NaOH) | 4 hours | Liquid Waste, Non-burnable Waste |

| Surface Decontamination | 1.0% Sodium Hypochlorite (NaOCl) | 30 minutes | Equipment, Cages, Work Surfaces |

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment for all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local and national regulations.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。